molecular formula C17H16BrClN2O3 B11558708 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B11558708
M. Wt: 411.7 g/mol
InChI Key: RCAPPOQGLGBRIG-RGVLZGJSSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, methoxy, phenoxy, chlorophenyl, and acetohydrazide groups. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-bromo-2-methoxyphenol with an appropriate reagent to form the phenoxy intermediate.

    Condensation reaction: The phenoxy intermediate is then reacted with 4-chlorobenzaldehyde under specific conditions to form the desired acetohydrazide compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The bromine and chlorine atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in alcohols or amines.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways involved would depend on the context of its application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
  • N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
  • 4-bromo-2-methoxyphenol derivatives

Uniqueness

What sets 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H16BrClN2O3

Molecular Weight

411.7 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H16BrClN2O3/c1-11(12-3-6-14(19)7-4-12)20-21-17(22)10-24-15-8-5-13(18)9-16(15)23-2/h3-9H,10H2,1-2H3,(H,21,22)/b20-11+

InChI Key

RCAPPOQGLGBRIG-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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